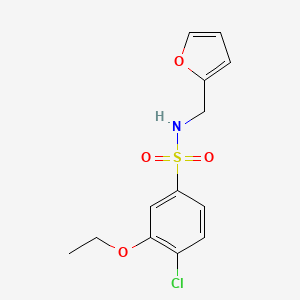![molecular formula C12H12N2O3S2 B5768890 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5768890.png)
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as MPTC, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPTC has been found to have unique properties that make it suitable for use in various experiments.
Mécanisme D'action
The mechanism of action of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide in lab experiments is its ability to selectively target certain enzymes involved in cellular processes. This makes it a useful tool for investigating the role of these enzymes in various biological systems. However, one limitation of using this compound is its potential toxicity, which could affect the results of experiments.
Orientations Futures
There are several future directions for research involving 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Méthodes De Synthèse
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the use of reagents such as thiophene, methylamine, and phenylsulfonyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, to produce this compound.
Applications De Recherche Scientifique
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide has been found to have potential applications in scientific research, particularly in the study of various biological systems. It has been used in experiments to investigate the effects of this compound on various cellular processes, including cell proliferation, apoptosis, and DNA damage response.
Propriétés
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-14(9-5-3-2-4-6-9)19(16,17)10-7-11(12(13)15)18-8-10/h2-8H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCQBCRRBELGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5768823.png)

![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)


![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)
![N-{2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5768872.png)
![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5768881.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5768892.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)